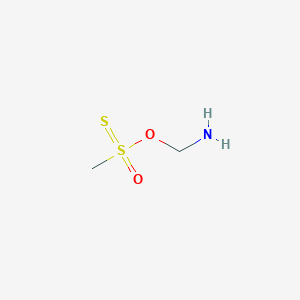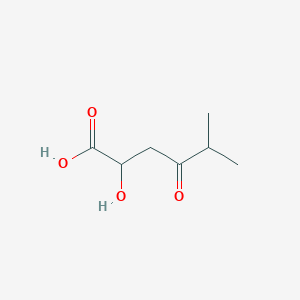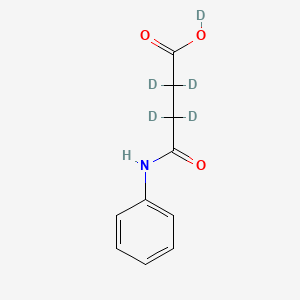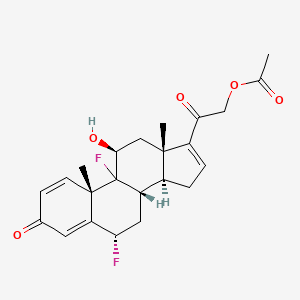
6|A,9-Difluoro-11|A,21-dihydroxy-pregna-1,4,16-triene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 6 is a chemical substance that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability, reactivity, and versatility, making it a valuable compound in both research and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Compound 6 typically involves several key steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. One common method involves the reaction of an organic halide with a metal to form a metal-carbon bond, followed by further reactions to introduce additional functional groups . The reaction conditions often require controlled temperatures, pressures, and the presence of solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of Compound 6 is scaled up using optimized processes that ensure high yield and purity. These methods often involve continuous flow reactors, which allow for precise control over reaction parameters and efficient production . The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Compound 6 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound, which interact with reagents under controlled conditions .
Common Reagents and Conditions
Common reagents used in the reactions of Compound 6 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of Compound 6 depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols . Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
Compound 6 has a wide range of applications in scientific research, spanning multiple disciplines:
Wirkmechanismus
The mechanism of action of Compound 6 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes . The pathways involved often include signal transduction cascades and metabolic pathways, which are critical for maintaining cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compound 6 can be compared to other similar compounds, such as Compound 7 and Compound 8, which share structural similarities but differ in their functional groups and reactivity .
Uniqueness
What sets Compound 6 apart is its unique combination of stability and reactivity, which allows it to participate in a wide range of chemical reactions while maintaining its structural integrity . This makes it a versatile tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C23H26F2O5 |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
[2-[(6S,8S,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H26F2O5/c1-12(26)30-11-19(28)15-5-4-14-16-9-18(24)17-8-13(27)6-7-22(17,3)23(16,25)20(29)10-21(14,15)2/h5-8,14,16,18,20,29H,4,9-11H2,1-3H3/t14-,16-,18-,20-,21-,22-,23?/m0/s1 |
InChI-Schlüssel |
YXASFOVLXBFEEU-TUWVZIBTSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C |
Kanonische SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)

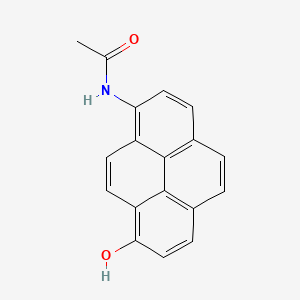
![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)
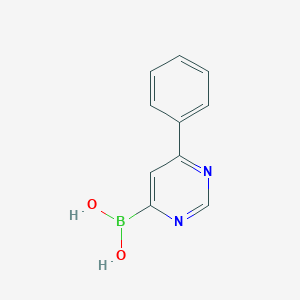
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)

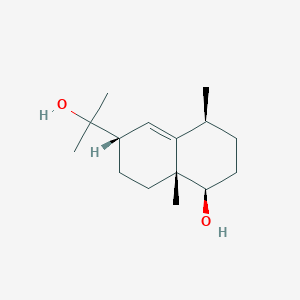
![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
